![molecular formula C24H23N3O5S B283625 (5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283625.png)
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CEP-26401 and belongs to the class of pyridine derivatives.
Mécanisme D'action
The mechanism of action of CEP-26401 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, CEP-26401 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, CEP-26401 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. In cancer cells, CEP-26401 has been shown to induce cell cycle arrest and apoptosis. In addition, CEP-26401 has been shown to inhibit the migration and invasion of cancer cells. In animal models of inflammation, CEP-26401 has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative disorders, CEP-26401 has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEP-26401 is its potent activity against cancer cells and its potential applications in the treatment of various diseases. However, one of the limitations of CEP-26401 is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential side effects.
Orientations Futures
There are several future directions for research on CEP-26401. One potential direction is to investigate the use of CEP-26401 in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop new formulations of CEP-26401 that improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CEP-26401 involves the reaction of 2,6-dioxo-4-methyl-1-(2-phenylethyl)pyridine-3-carbonitrile with 4-(2-hydroxyethylsulfonyl)aniline in the presence of a suitable base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained as a yellow solid after purification.
Applications De Recherche Scientifique
CEP-26401 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that CEP-26401 exhibits potent activity against cancer cells, including breast cancer, lung cancer, and colon cancer cells. CEP-26401 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CEP-26401 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Propriétés
Formule moléculaire |
C24H23N3O5S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O5S/c1-17-21(15-25)23(29)27(12-11-18-5-3-2-4-6-18)24(30)22(17)16-26-19-7-9-20(10-8-19)33(31,32)14-13-28/h2-10,16,26,28H,11-14H2,1H3/b22-16- |
Clé InChI |
KQJFDSCOGBNSJD-JWGURIENSA-N |
SMILES isomérique |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



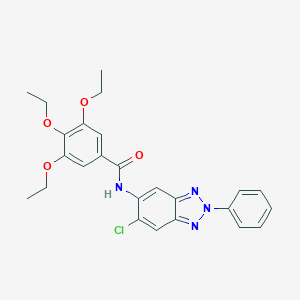
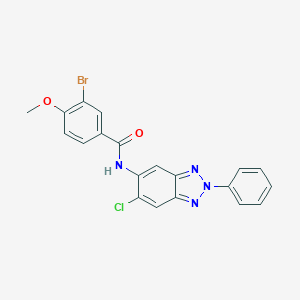
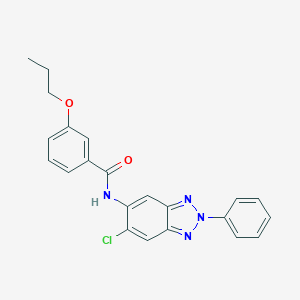
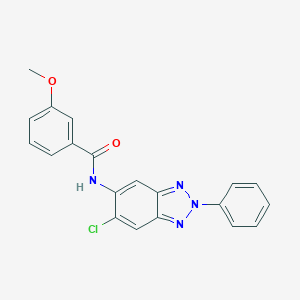
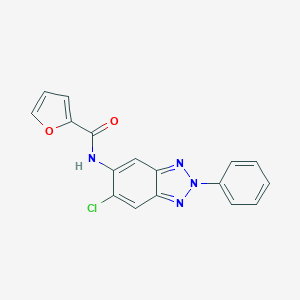
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

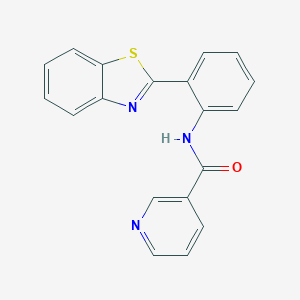
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)